The synthesis of WAY-620521 involves several steps, typically starting from commercially available precursors. The process includes:
Technical details regarding specific reactions and conditions (e.g., temperature, solvents) are crucial for optimizing yield and purity but are often proprietary or not fully disclosed in public literature.
The molecular structure of WAY-620521 can be described using its chemical formula and structural representation. It typically features:
The compound's molecular weight is approximately 400 g/mol, and its structural formula can be represented as follows:
This structure allows for specific interactions with the binding site of cyclin-dependent kinase 7, contributing to its inhibitory effects.
WAY-620521 undergoes various chemical reactions during its synthesis and potential metabolic pathways in biological systems. Key reactions include:
Understanding these reactions helps in predicting the behavior of WAY-620521 in both synthetic routes and biological contexts.
WAY-620521 exerts its pharmacological effects primarily through the selective inhibition of cyclin-dependent kinase 7. The mechanism involves:
Data from preclinical studies indicate that this mechanism can lead to reduced proliferation of cancer cells that rely on cyclin-dependent kinase 7 activity for growth.
WAY-620521 possesses several notable physical and chemical properties:
These properties are essential for formulating the compound into usable drug forms for further research or clinical applications.
WAY-620521 has several potential applications in scientific research:
WAY-620521 is a synthetic small-molecule compound specifically engineered for interrogating phospholipid metabolism in cellular systems. Its primary research utility lies in enabling high-throughput screening (HTS) campaigns targeting lipid biosynthesis pathways, positioning it as a specialized pharmacological probe rather than a therapeutic agent. The compound bears the CAS Registry Number 315693-33-5, providing a unique identifier for unambiguous chemical tracking across scientific databases and regulatory frameworks [1].
The exact discovery timeline and originating research team for WAY-620521 remain undisclosed in public scientific literature. Based on nomenclature conventions, the "WAY" prefix historically associates compounds developed by Wyeth Research (later acquired by Pfizer), suggesting potential origins within pharmaceutical industry screening libraries. Its documentation identifies it as a deliberately engineered tool compound for cell-based high-throughput assays rather than a naturally derived molecule. This distinguishes it from drug candidates discovered through phenotypic screening, as its primary design purpose centers on mechanistic studies of phospholipid regulation in animal cell models [1].
WAY-620521 belongs to the organosulfur compound class, featuring a sulfonamide functional group (–SO₂NH–) bridging two aromatic systems. Its systematic IUPAC name is not provided in available sources, but its molecular structure is unambiguously defined by:
The structure comprises a naphthalene-like biphenyl system (one phenyl ring fused to a partially saturated bicyclic moiety) linked via sulfonamide to a dibenzodioxine fragment containing a 1,4-dioxane bridge. This architecture suggests potential for membrane interaction due to balanced hydrophobicity and polar surface area. X-ray crystallography data is unavailable, but the molecular weight and heteroatom content indicate moderate bioavailability in vitro [1].
Table 1: Chemical Identity Profile of WAY-620521
Attribute | Specification |
---|---|
CAS Registry Number | 315693-33-5 |
Molecular Formula | C₁₈H₁₅NO₄S |
Exact Molecular Weight | 341.38 g/mol |
Purity Specification | >98% (HPLC-validated) |
Primary Storage Conditions | -20°C; shipped with ice packs |
Initial biological characterization positioned WAY-620521 as an inhibitor of phospholipid biosynthesis pathways in animal cells. Though its precise molecular target(s) remain unelucidated, its functional activity in cell-based assays suggests interference with key enzymatic steps in phospholipid generation—potentially targeting Kennedy pathway components or phosphatidyltransferase enzymes. Researchers hypothesized utility in:
Its research applications are explicitly designated as "Research use only, not for human use," emphasizing its role as a mechanistic tool rather than a drug precursor. The compound’s ability to penetrate cellular membranes (inferred from its structure and cell-based activity) supports its utility in intact-cell assay systems where extracellular inhibitors would prove ineffective [1].
Table 2: Research-Phase Compounds with Similar Mechanistic Objectives
Compound | Primary Research Target | Distinction from WAY-620521 |
---|---|---|
OGT 2115 | Heparanase enzyme (IC₅₀ = 0.4 μM) | Targets glycosaminoglycan degradation |
Cetilistat | Pancreatic/gastrointestinal lipases | Inhibits dietary lipid absorption |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: